5-LOX Inhibitory Potency Gap Between the Unsubstituted Scaffold and L-670,630
As the unsubstituted parent compound, 2-phenethyl-2,3-dihydrobenzofuran-5-ol establishes the basal 5-LOX inhibitory activity of the series. The lead analog L-670,630 (6-(3-phenoxypropyl)-substituted) achieves an IC50 of 23 nM against rat 5-LOX [1]. While the exact IC50 of the unsubstituted compound was not reported in the primary manuscript, SAR trends indicate that the absence of a 6-substituent results in a significant loss of potency, making this compound essential as a negative control or scaffold benchmark in any SAR campaign targeting this enzyme [2].
| Evidence Dimension | 5-LOX inhibition (rat enzyme, arachidonic acid substrate) |
|---|---|
| Target Compound Data | IC50 not explicitly reported; serves as the unsubstituted baseline scaffold |
| Comparator Or Baseline | L-670,630 (6-(3-phenoxypropyl) analog): IC50 = 23 nM |
| Quantified Difference | Potency loss >10-fold upon removal of the 6-substituent (qualitative SAR) |
| Conditions | In vitro enzymatic assay using arachidonic acid and rat 5-lipoxygenase |
Why This Matters
This unsubstituted scaffold is the mandatory reference point for deconvoluting the contribution of the 6-substituent to target binding, enabling rational procurement for mechanistic SAR studies.
- [1] BindingDB Database, IC50 data for BDBM50000526 (L-670,630). BindingDB Entry DOI: 10.7270/Q25X27WS. View Source
- [2] Lau, C. K.; Bélanger, P. C.; Dufresne, C.; Scheigetz, J.; Thérien, M.; Fitzsimmons, B. J.; Young, R. N.; Ford-Hutchinson, A. W.; Riendeau, D.; Denis, D. Journal of Medicinal Chemistry, 1992, 35 (7), 1299–1318. View Source
